4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile

GLP-1R agonist Suzuki coupling Aryl halide reactivity

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile (CAS 2428643-63-2) is a heterocyclic building block featuring a 6-bromo-2-pyridyl ether linked to a 3-fluorobenzonitrile moiety. It serves as a critical intermediate in the synthesis of non-peptidic GLP-1 receptor (GLP‑1R) agonists, as disclosed in patent WO2022109182.

Molecular Formula C13H8BrFN2O
Molecular Weight 307.12 g/mol
CAS No. 2428643-63-2
Cat. No. B12292918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile
CAS2428643-63-2
Molecular FormulaC13H8BrFN2O
Molecular Weight307.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)OCC2=C(C=C(C=C2)C#N)F
InChIInChI=1S/C13H8BrFN2O/c14-12-2-1-3-13(17-12)18-8-10-5-4-9(7-16)6-11(10)15/h1-6H,8H2
InChIKeyGEPGBRNJFZVYFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile (CAS 2428643-63-2) – Procurement-Ready Building Block for GLP-1 Agonist Development


4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile (CAS 2428643-63-2) is a heterocyclic building block featuring a 6-bromo-2-pyridyl ether linked to a 3-fluorobenzonitrile moiety. It serves as a critical intermediate in the synthesis of non-peptidic GLP-1 receptor (GLP‑1R) agonists, as disclosed in patent WO2022109182 [1]. The compound’s aryl bromide handle enables key palladium-catalyzed cross-coupling reactions required for constructing polyheterocyclic GLP-1R modulators with nanomolar potency [2].

Why 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile Cannot Be Substituted with In-Class Analogs


Simply replacing the 6-bromo-2-pyridyl building block with a 6-chloro, 6-iodo, or unsubstituted pyridyl analog fundamentally alters palladium-catalyzed cross-coupling kinetics and downstream product profiles. The oxidative-addition step of Suzuki-Miyaura couplings is rate-limiting for aryl halides, and the C–Br bond (bond dissociation energy ~ 80 kcal/mol) undergoes insertion roughly 10–100× faster than the corresponding C–Cl bond (~95 kcal/mol) [1]. This kinetic disparity directly translates into higher isolated yields and fewer side products when the bromo building block is employed, as documented in the synthesis of GLP-1R agonist Examples 3, 10, 16, and 31 of WO2022109182, all of which rely on this specific intermediate [2].

Quantitative Differentiators to Prioritize 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile Over Its Closest Analogs


Aryl Bromide vs. Aryl Chloride Reactivity in GLP-1R Agonist Synthesis

The target compound contains a bromopyridine electrophile that undergoes oxidative addition to Pd(0) roughly 50 times faster than the corresponding chloro analog. In the synthesis of Example 10 of WO2022109182, the 6‑bromo intermediate was directly coupled with a piperidine-4-boronic ester to afford the desired 4‑(6‑substituted‑2‑pyridyl)oxymethyl‑3‑fluorobenzonitrile core without requiring activated ligands or elevated temperatures [1]. The chloro analog (CAS 2230200‑58‑3) typically requires harsher conditions (≥110 °C, biaryl phosphine ligands) and still delivers 10–20 % lower yields in comparable Suzuki couplings [2].

GLP-1R agonist Suzuki coupling Aryl halide reactivity

GLP-1R Agonist Potency Retention When Using the Bromo Building Block

The 4‑cyano‑2‑fluorobenzyl ether motif delivered by the target compound is essential for GLP‑1R affinity. When incorporated into the final agonist, the resulting compounds exhibit IC50 values spanning 1.9–134 nM in a CHO‑cell cAMP assay, depending on the pendant amine. For example, Example 3 (piperazine‑based) achieves an IC50 of 1.9 nM, while Example 10 (piperidine‑based) shows 11 nM [1]. By contrast, analogous building blocks lacking the 3‑fluoro‑4‑cyano substitution (e.g., 4‑[(6‑bromo‑2‑pyridyl)oxymethyl]benzonitrile) yield final compounds with IC50 shifts >10‑fold, indicating that both the bromopyridyl handle and the fluorobenzonitrile substitution pattern are required for optimal potency [2].

GLP-1R agonist cAMP assay Structure-activity relationship

Purity Profile Advantage Over the Chloro Analog in Commercial Supply

Commercial offerings of the target bromo compound (CAS 2428643‑63‑2) are routinely supplied at 99% purity (HPLC), as verified by Wuhan ShunyuanSheng Biotech and other suppliers . In contrast, the direct chloro analog (CAS 2230200‑58‑3) is typically available at 97–98% purity . This purity differential becomes critical in multistep GLP‑1R agonist syntheses, where impurities introduced at early stages are amplified in the final active pharmaceutical ingredient (API) [1].

Building block purity Procurement specification HPLC analysis

Thermal Stability and Storage Advantage Over the Iodo Analog

Aryl iodides are prone to photolytic and thermal deiodination, with C–I bond dissociation energies (≈66 kcal/mol) significantly lower than C–Br bonds (≈80 kcal/mol) [1]. The 6‑iodo‑2‑pyridyl analog of the target compound is expected to undergo decomposition at temperatures above 40 °C under ambient light, limiting its shelf life. The target bromo compound is stable at 2–8 °C for extended periods without detectable degradation, as evidenced by vendor storage recommendations . This stability advantage reduces the risk of generating active pharmaceutical impurities (e.g., dimerization products) during storage and handling.

Thermal stability Storage condition Deiodination

Procurement-Driven Applications of 4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile


High-Throughput Synthesis of Non-Peptidic GLP-1R Agonist Libraries

Medicinal chemistry teams synthesizing polyheterocyclic GLP-1R agonists can use the bromo building block in high-throughput Suzuki-Miyaura parallel synthesis. The rapid oxidative addition of aryl bromide enables coupling at room temperature with diverse boronic acids/esters, producing libraries of 4‑(6‑substituted‑pyridin‑2‑yl)oxymethyl‑3‑fluorobenzonitrile intermediates in parallel format with >80% average conversion [1]. The resulting library members retain the 3‑fluoro‑4‑cyano pharmacophore essential for low-nanomolar GLP‑1R potency [2].

Preclinical Candidate Scale-Up for GLP-1-Dependent Metabolic Disorders

Process chemists advancing a lead GLP-1R agonist to preclinical evaluation require a reliable building block with consistent purity (≥99%) and stable supply. The bromo compound meets these requirements, enabling multi-gram scale-up of intermediates for Example 10 (IC50 11 nM) or Example 3 (IC50 1.9 nM) without re-optimization of the cross-coupling step [1]. Its 12-month desiccated stability at 2–8 °C supports GMP-like storage in development facilities .

Selective Functionalization to Access Kinase Inhibitor and GPCR Modulator Chemotypes

Beyond GLP-1R, the bromo handle can be diversified via Buchwald-Hartwig amination, Sonogashira coupling, or cyanation to access other chemotypes of interest, such as Bruton’s tyrosine kinase (BTK) inhibitors or tropomyosin receptor kinase (TRK) inhibitors. The 3‑fluoro‑4‑cyano substitution motif is a known privileged scaffold in kinase inhibitor design, and the bromo intermediate provides a single-point diversification platform for both GPCR and kinase drug discovery programs [2].

Procurement Decision for Custom Synthesis of GLP-1R Patent Examples

Contract research organizations (CROs) tasked with synthesizing patent examples from WO2022109182 should procure the bromo building block directly rather than attempting to generate it in-house via bromination of the chloro analog. The commercial availability at 99% purity eliminates the need for halogen-exchange or electrophilic bromination chemistry, which often introduces regioisomeric impurities and metal residues. This procurement strategy reduces the number of synthetic steps by 2–3 and shortens delivery timelines by at least two weeks [1].

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